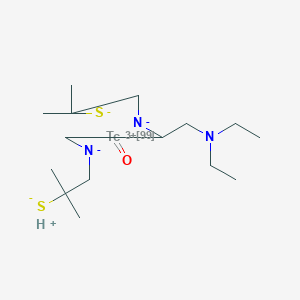
Technetium Tc 99m dea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Technetium Tc 99m dea, also known as this compound, is a useful research compound. Its molecular formula is C15H32N3OS2Tc and its molecular weight is 433.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organometallic Compounds - Organotechnetium Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Oncology
Tc-99m radiopharmaceuticals play a critical role in cancer diagnosis and management:
- Bone Scans : Using Tc-99m Methylene Diphosphonate (MDP), it detects bone metastases, fractures, and infections. MDP has a high affinity for osteoblastic activity, making it effective for identifying metastatic lesions in breast and prostate cancers .
| Application | Radiopharmaceutical | Target Area | Key Benefits |
|---|---|---|---|
| Bone Scan | Tc-99m MDP | Bones | Detects metastases and fractures |
| Tumor Imaging | Tc-99m Sestamibi | Heart | Assesses myocardial perfusion |
Cardiology
In cardiology, Tc-99m is instrumental for evaluating heart conditions:
- Myocardial Perfusion Imaging : Tc-99m Sestamibi is used to assess blood flow to the heart muscle, helping diagnose coronary artery disease .
Renal Imaging
Tc-99m radiopharmaceuticals are crucial in nephrology:
- Renal Scintigraphy : Agents like Tc-99m mercaptoacetyltriglycine (MAG3) and Tc-99m dimercaptosuccinic acid (DMSA) are employed to evaluate renal function and morphology. MAG3 assesses renal perfusion, while DMSA provides detailed anatomical information about renal cortical defects .
| Application | Radiopharmaceutical | Target Area | Key Benefits |
|---|---|---|---|
| Renal Scintigraphy | Tc-99m MAG3 | Kidneys | Evaluates renal perfusion |
| Cortical Imaging | Tc-99m DMSA | Renal Cortex | Detects cortical defects |
Thyroid Imaging
Tc-99m sodium pertechnetate is utilized for thyroid scans:
- It helps diagnose conditions such as hyperthyroidism and thyroid nodules by visualizing thyroid function and structure .
Other Applications
Tc-99m is also used in imaging various organs:
- Liver and Gallbladder : Assesses biliary obstruction and liver function.
- Lung Scans : Evaluates pulmonary embolism using ventilation-perfusion (V/Q) scans.
Case Study 1: Bone Metastasis Detection
A study involving patients with breast cancer utilized Tc-99m MDP scans to detect bone metastases. The results indicated a sensitivity of over 90%, demonstrating its effectiveness in early detection compared to conventional imaging methods .
Case Study 2: Renal Function Assessment
In patients with suspected renal artery stenosis, dynamic imaging with Tc-99m MAG3 provided real-time assessment of kidney perfusion, leading to timely interventions that improved patient outcomes .
Propriétés
Numéro CAS |
110802-98-7 |
|---|---|
Formule moléculaire |
C15H32N3OS2Tc |
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
1-[3-(diethylamino)-2-(2-methyl-2-sulfidopropyl)azanidylpropyl]azanidyl-2-methylpropane-2-thiolate;hydron;oxo(99Tc)technetium-99(3+) |
InChI |
InChI=1S/C15H33N3S2.O.Tc/c1-7-18(8-2)10-13(17-12-15(5,6)20)9-16-11-14(3,4)19;;/h13,19-20H,7-12H2,1-6H3;;/q-2;;+3/p-1/i;;1+1 |
Clé InChI |
UARBVQRHHVPBBW-FCHARDOESA-M |
SMILES |
[H+].CCN(CC)CC(C[N-]CC(C)(C)[S-])[N-]CC(C)(C)[S-].O=[Tc+3] |
SMILES isomérique |
[H+].CCN(CC)CC(C[N-]CC(C)(C)[S-])[N-]CC(C)(C)[S-].O=[99Tc+3] |
SMILES canonique |
[H+].CCN(CC)CC(C[N-]CC(C)(C)[S-])[N-]CC(C)(C)[S-].O=[Tc+3] |
Synonymes |
Tc-99m-DEA technetium Tc 99m DEA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















